molecular formula C8H12N2 B13607313 (R)-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride

(R)-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride

Cat. No.: B13607313
M. Wt: 136.19 g/mol
InChI Key: WALYOUZSNROLAP-SSDOTTSWSA-N
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Description

®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and an aminoethyl group at the fourth position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride typically involves the bromination of 4-(1-amino)-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyridine ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and bromination, followed by purification through crystallization or chromatography to obtain the final product in high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed:

  • Pyridine N-oxides from oxidation.
  • Amine derivatives from reduction.
  • Various substituted pyridine derivatives from nucleophilic substitution.

Mechanism of Action

The mechanism of action of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with biological targets makes it valuable in research and industrial applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(2-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

WALYOUZSNROLAP-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@@H](C)N

Canonical SMILES

CC1=NC=CC(=C1)C(C)N

Origin of Product

United States

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